2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde
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Overview
Description
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4,5-dimethylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: 2-Amino-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde.
Scientific Research Applications
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions in metalloproteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde
- 2-Chloro-6-(4,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
- 2-Chloro-6-(4,5-dimethyl-1h-triazol-1-yl)benzaldehyde
Uniqueness
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the 4,5-dimethylimidazole ring, which can confer specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and materials .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-6-(4,5-dimethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-8-9(2)15(7-14-8)12-5-3-4-11(13)10(12)6-16/h3-7H,1-2H3 |
InChI Key |
WQDZREHWWCFANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=C(C(=CC=C2)Cl)C=O)C |
Origin of Product |
United States |
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